molecular formula C23H21N5O2 B15007893 7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B15007893
M. Wt: 399.4 g/mol
InChI Key: ZNMGHUHKTBSZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple aromatic rings and imidazo[1,2-g]purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions under controlled conditions. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other imidazo[1,2-g]purine derivatives with different substituents on the aromatic rings. Examples include:

  • 8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
  • 7-(2-(2,4-DIMETHYLPHENYL)-2-OXOETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of substituents and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable candidate for various research and industrial applications.

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

7-(3,4-dimethylphenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O2/c1-14-10-11-16(12-15(14)2)18-13-27-19-20(25(3)23(30)26(4)21(19)29)24-22(27)28(18)17-8-6-5-7-9-17/h5-13H,1-4H3

InChI Key

ZNMGHUHKTBSZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=CC=C5)N(C(=O)N(C4=O)C)C)C

Origin of Product

United States

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